Cas no 93379-49-8 ((+)-TADDOL)

(+)-TADDOL structure
(+)-TADDOL structure
Nom du produit:(+)-TADDOL
Numéro CAS:93379-49-8
Le MF:C31H30O4
Mégawatts:466.567509174347
MDL:MFCD00010079
CID:61625
PubChem ID:24856047

(+)-TADDOL Propriétés chimiques et physiques

Nom et identifiant

    • (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
    • (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
    • (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane
    • 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol
    • ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (+)-Taddol
    • DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)
    • (+)-(4S,5S)-TADDOL
    • (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE
    • (S)-iPr-PyBox
    • (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)
    • (S,S)-ip-pybox
    • (S,S)-Pri-Pybox
    • (S,S)-Pybox-i-Pr
    • (S,S)-TADDOL
    • ?(+)-Taddol
    • [(S,S)-i-Pr-Pybox]
    • 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
    • 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
    • (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
    • (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol
    • (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
    • C31H30O4
    • [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
    • (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol
    • (S,s)
    • (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
    • 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)
    • 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)
    • (+)-Taddol I
    • (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane
    • (4S,5S)-Taddol
    • (S)-Taddol
    • (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
    • (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
    • SCHEMBL4383952
    • B2048
    • T71474
    • DTXSID701317964
    • CS-W013767
    • AS-11054
    • A1-24353
    • (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
    • AKOS016842871
    • MFCD00010079
    • [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
    • [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
    • (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane
    • (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)
    • 93379-49-8
    • (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
    • (+)-TADDOL
    • MDL: MFCD00010079
    • Piscine à noyau: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
    • La clé Inchi: OWVIRVJQDVCGQX-NSOVKSMOSA-N
    • Sourire: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
    • BRN: 4724097

Propriétés calculées

  • Qualité précise: 466.21400
  • Masse isotopique unique: 466.21440943g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 6
  • Complexité: 574
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 58.9
  • Le xlogp3: 5.2
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.2
  • Point de fusion: 194.0 to 198.0 deg-C
  • Point d'ébullition: 633.2 ℃ at 760 mmHg
  • Point d'éclair: 336.718℃
  • Indice de réfraction: 1.615
  • Le PSA: 58.92000
  • Le LogP: 5.37870
  • Rotation spécifique: -62.6 º (c=1 in chloroform)
  • Solubilité: Pas encore déterminé
  • Activités optiques: [α]19/D +67°, c = 1 in chloroform

(+)-TADDOL Informations de sécurité

(+)-TADDOL PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
AS-11054-1MG
(+)-Taddol
93379-49-8 >98%
1mg
£37.00 2025-02-08
TRC
T779313-50mg
(+)-TADDOL
93379-49-8
50mg
$ 65.00 2022-06-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015889-5g
(+)-TADDOL
93379-49-8 97%
5g
¥149 2024-05-20
eNovation Chemicals LLC
D759395-100g
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
93379-49-8 97%
100g
$255 2024-06-07
abcr
AB137839-5 g
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; .
93379-49-8
5 g
€120.60 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803588-25g
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
93379-49-8 97.0%
25g
¥1,128.00 2022-10-10
abcr
AB137839-1 g
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; .
93379-49-8
1 g
€81.90 2023-07-20
Key Organics Ltd
AS-11054-10MG
(+)-Taddol
93379-49-8 >98%
10mg
£63.00 2025-02-08
Alichem
A159001591-25g
((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
93379-49-8 97%
25g
$357.39 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BH844-1g
(+)-TADDOL
93379-49-8 98%
1g
215CNY 2021-05-10

(+)-TADDOL Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Rearrangement of Homoallylic Alcohols Induced by DAST
Canova, Sophie; Bellosta, Veronique; Mignani, Serge; Bigot, Antony; Cossy, Janine, Organic Letters, 2006, 8(10), 2091-2094

Méthode de production 2

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
1.2 -
Référence
Selective synthesis by using crystal field and various asymmetric field
Sugiyama, Kunio, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,

Méthode de production 3

Conditions de réaction
Référence
Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal
Toda, Fumio; Tanaka, Koichi; Miyamoto, Hisakazu; Koshima, Hideko; Miyahara, Ikuko; et al, Journal of the Chemical Society, 1997, (9), 1877-1885

Méthode de production 4

Conditions de réaction
Référence
Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
, Japan, , ,

Méthode de production 5

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions
Riegel, George F. ; Takashige, Keiji ; Lovstedt, Alex ; Kass, Steven R., Journal of Physical Organic Chemistry, 2022, 35(9),

Méthode de production 6

Conditions de réaction
Référence
Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction
Xi, Junwei; Yang, Han; Li, Lin; Zhang, Xue; Li, Chunyu; et al, Organic Letters, 2022, 24(12), 2387-2392

Méthode de production 7

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ;  18 h, -78 °C
1.5 Reagents: Water ;  -78 °C; -78 °C → rt; 24 h, rt
Référence
Synthetic Approach to Wortmannilactone C
Brandt, Damien; Dittoo, Aurelia; Bellosta, Veronique; Cossy, Janine, Organic Letters, 2015, 17(4), 816-819

Méthode de production 8

Conditions de réaction
Référence
Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids
Belokon, Yu. N.; Kochetkov, K. A.; Churkina, T. D.; Ikonnikov, N. S.; Chesnokov, A. A.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923

Méthode de production 9

Conditions de réaction
Référence
Synthesis of tetraaryl 1,4-diol chiral ligands
Pei, Wen, Yanbian Daxue Xuebao, 1996, 22(4), 26-28

Méthode de production 10

Conditions de réaction
Référence
Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids
Belokon, Yuri N.; Kochetkov, Konstantin A.; Churkina, Tatiana D.; Ikonnikov, Nikolai S.; Chesnokov, Alexey A.; et al, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

Méthode de production 11

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
Référence
Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline
Cossy, Janine; Willis, Catherine; Bellosta, Veronique; BouzBouz, Samir, Journal of Organic Chemistry, 2002, 67(7), 1982-1992

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 5 min, rt
Référence
Chiral hydride complexes
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation
Toda, Fumio; Tanaka, Koichi, Tetrahedron Letters, 1988, 29(5), 551-4

Méthode de production 14

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 20 h, -78 °C
1.3 Solvents: Water ;  -78 °C; 48 h, rt; 16 h, 0 °C
Référence
Synthesis of a Platform To Access Bistramides and Their Analogues
Commandeur, Malgorzata; Commandeur, Claude; Cossy, Janine, Organic Letters, 2011, 13(22), 6018-6021

Méthode de production 15

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  rt
Référence
Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation
Zhang, Tao; Luan, Yu-Xin; Zheng, Su-Juan; Peng, Qian; Ye, Mengchun, Angewandte Chemie, 2020, 59(19), 7439-7443

Méthode de production 16

Conditions de réaction
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux
Référence
Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne
Liu, Qi-Sheng; Wang, De-Yin; Yang, Zhi-Jun; Luan, Yu-Xin; Yang, Jin-Fei; et al, Journal of the American Chemical Society, 2017, 139(50), 18150-18153

Méthode de production 17

Conditions de réaction
Référence
Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state
Beck, Albert K.; Bastani, Bahram; Plattner, Dietmar A.; Petter, Walter; Seebach, Dieter; et al, Chimia, 1991, 45, 238-41

(+)-TADDOL Raw materials

(+)-TADDOL Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93379-49-8)(+)-TADDOL
A844577
Pureté:99%
Quantité:100g
Prix ($):444.0